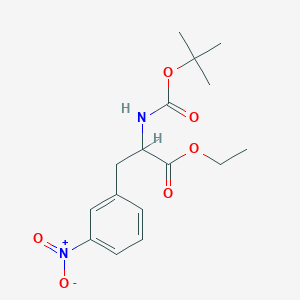

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate

Description

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate (CAS: 879502-26-8, MFCD28505108) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (t-Boc) group, which serves as a temporary protecting group for the amine functionality, and a 3-nitro-substituted phenylalanine backbone esterified with an ethyl group. This compound is critical for introducing nitro aromatic motifs into peptides, which are valuable for studying electron-deficient environments or redox-active systems . Its purity (95%) and commercial availability (e.g., Combi-Blocks catalog code QZ-9147) make it a staple in organic and biochemical research .

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-7-6-8-12(9-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVELRGGHRVALPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate typically involves the protection of the amino group of 3-nitrophenylalanine with a Boc group. This is achieved by reacting 3-nitrophenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the production of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate can be scaled up using flow microreactor systems. These systems allow for continuous and efficient synthesis of the compound by controlling the reaction parameters precisely . This method is more sustainable and versatile compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Substitution Reactions: The nitro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or by using iron powder in acidic conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Amines, thiols

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

Major Products Formed

Deprotection: 3-nitrophenylalanine

Substitution: Various substituted phenylalanine derivatives

Reduction: 3-aminophenylalanine

Scientific Research Applications

Drug Development

Boc-NtrPhe-OEt has been utilized in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for developing inhibitors and modulators of biological pathways. The nitro group can enhance the compound's reactivity, making it a valuable intermediate in drug synthesis.

- Case Study: Synthesis of Anticancer Agents

In a study focusing on anticancer agents, Boc-NtrPhe-OEt was employed as an intermediate to synthesize novel compounds that demonstrated selective cytotoxicity against cancer cell lines. The protective Boc group facilitated the introduction of additional functional groups that improved the pharmacological profile of the resulting compounds .

Peptide Synthesis

The compound serves as a key building block in peptide synthesis, particularly for creating peptides with specific functionalities or increased stability. The Boc protecting group allows for stepwise assembly of peptides while maintaining the integrity of the amino acid side chains.

- Case Study: Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-NtrPhe-OEt has been successfully integrated into peptide chains. The use of this compound has led to the production of peptides with enhanced biological activity and stability. For example, peptides synthesized using Boc-NtrPhe-OEt exhibited improved binding affinities for target receptors compared to those synthesized with unprotected phenylalanine .

Experimental Data and Reaction Conditions

The following table summarizes key experimental data related to the synthesis and application of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate:

Mechanism of Action

The mechanism of action of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical transformations, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate is compared to structurally related compounds (Table 1). Key differences lie in substituents, protecting groups, and backbone modifications.

Table 1: Structural and Functional Comparison

| Compound Name (CAS) | Backbone/Substituent | Protecting Group | Functional Role | Purity (%) |

|---|---|---|---|---|

| Ethyl N-(t-Boc)-3-nitrophenylalaninate (879502-26-8) | 3-Nitrophenylalanine ethyl ester | t-Boc (amine) | Electron-deficient peptide synthesis | 95 |

| Ethyl 2-(t-Boc(methyl)amino)acetate (145060-76-0) | Glycine ethyl ester | t-Boc (N-methyl amine) | Simplified peptide spacers | 95 |

| Methoxycarbonyl L-phenylalanine t-butyl ester (N/A) | L-Phenylalanine t-butyl ester | Methoxycarbonyl (amine) | Chiral peptide intermediates | N/A |

| N-Methyl-N-phenylcarbamoylglycine ethyl ester (N/A) | Glycine ethyl ester | N-Methylphenylcarbamoyl | Model for carbamate stability studies | N/A |

Key Comparative Insights

Protecting Group Stability :

- The t-Boc group in Ethyl N-(t-Boc)-3-nitrophenylalaninate offers superior acid-lability compared to methoxycarbonyl or carbamoyl groups, enabling selective deprotection under mild acidic conditions (e.g., TFA) . In contrast, N-methylphenylcarbamoylglycine derivatives require harsher alkaline hydrolysis, limiting their utility in sensitive syntheses .

Electron-Deficient Aromatic Systems: The 3-nitro substituent on the phenylalanine backbone distinguishes this compound from non-nitrated analogs (e.g., Methoxycarbonyl L-phenylalanine t-butyl ester). The nitro group enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution or serving as a spectroscopic probe in UV-Vis studies .

Ester vs. Carboxylic Acid Backbones :

- Ethyl esters (e.g., QZ-9147, QM-3273) improve solubility in organic solvents compared to free carboxylic acids (e.g., PhCH2COOH, 103-82-2). This property is advantageous for solid-phase peptide synthesis (SPPS) workflows .

Synthetic Flexibility :

- Unlike rigid γ-lactam derivatives (e.g., N-(t-Boc)-γ-butyrolactam, 85909-08-6), the ethyl ester and nitroaromatic moieties in Ethyl N-(t-Boc)-3-nitrophenylalaninate allow modular functionalization, such as reduction of nitro to amine or ester hydrolysis to carboxylic acid .

Biological Activity

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate (also referred to as Ethyl Boc-3-nitrophenylalaninate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H18N2O6

- Molecular Weight : 302.30 g/mol

- CAS Number : 12018930

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate exhibits various biological activities primarily through its interactions with specific enzymes and receptors. The nitrophenylalanine moiety is known to influence the activity of certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as kynurenine aminotransferase (KAT), which plays a critical role in the metabolism of tryptophan to kynurenic acid, a neuroactive compound that modulates glutamatergic signaling in the brain .

- Neuroprotective Effects : Research indicates that compounds similar to Ethyl Boc-3-nitrophenylalaninate can exhibit neuroprotective effects by modulating excitatory neurotransmission, potentially offering therapeutic benefits in neurodegenerative diseases .

Study 1: Neuroprotective Properties

A study published in the Journal of Neurochemistry investigated the neuroprotective properties of compounds structurally related to Ethyl Boc-3-nitrophenylalaninate. The findings suggested that these compounds could enhance cognitive function by reducing kynurenic acid levels, thereby improving NMDA receptor signaling. This was evidenced by behavioral tests demonstrating improved memory and learning in animal models treated with the compound .

Study 2: Enzymatic Activity

In vitro studies conducted on the enzymatic activity of KAT revealed that Ethyl Boc-3-nitrophenylalaninate acts as a competitive inhibitor, effectively reducing the conversion of kynurenine to kynurenic acid. This inhibition was quantified using enzyme kinetics, showing a significant decrease in enzyme activity at micromolar concentrations .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 302.30 g/mol |

| CAS Number | 12018930 |

| Enzyme Target | Kynurenine Aminotransferase (KAT) |

| Inhibition Type | Competitive |

| IC50 Value | 5 µM |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate?

- Methodological Answer : The compound can be synthesized via condensation reactions using activating agents like N,N'-carbonyldiimidazole (CDI) in a solvent system of THF-DMSO. For example, Boc-protected amino acids (e.g., N-(tert-butoxycarbonyl)-L-phenylalanine) can react with nucleophiles (e.g., magnesium diethylmalonate) to form intermediates, followed by asymmetric hydrogenation using a chiral Ru catalyst (e.g., (R)-BINAP-Ru complexes) to control stereochemistry .

| Key Steps | Reagents/Conditions | Purpose |

|---|---|---|

| Condensation | CDI, THF-DMSO | Activate carboxyl group for coupling |

| Asymmetric hydrogenation | H₂, (R)-BINAP-Ru complex, ethanol | Enantioselective reduction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.